molecular formula C10H21ClN2O3 B13890761 tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride

tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride

Cat. No.: B13890761
M. Wt: 252.74 g/mol
InChI Key: QLXPPUVKHXWDLS-KZYPOYLOSA-N
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Description

Chemical Structure and Properties The compound tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate hydrochloride consists of a pyrrolidine ring substituted with a methoxy group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amine at the 3-position, with (3S,4R) stereochemistry. The hydrochloride salt enhances solubility for synthetic and pharmacological applications. Substituting the hydroxyl group with methoxy (OCH₃) would increase the molecular weight by ~14–16 g/mol, yielding an estimated molecular formula of C₁₀H₂₁ClN₂O₃ and a molecular weight of ~252–254 g/mol.

Synthesis and Applications
The Boc-protected pyrrolidine scaffold is synthesized via carbamate protection strategies, as seen in and , where tert-butyl dicarbonate reacts with amines under basic conditions. Such intermediates are critical in drug discovery, particularly for protease inhibitors (e.g., SARS-CoV-2 3CL protease inhibitors in ) .

Properties

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.74 g/mol

IUPAC Name

tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8+;/m0./s1

InChI Key

QLXPPUVKHXWDLS-KZYPOYLOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@H]1OC.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1OC.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

Step Reaction Description Reagents and Conditions Notes
1 Pyrrolidine ring formation Cyclization of amino alcohols or amino acid derivatives under basic or acidic conditions Stereochemical control is critical; typically achieved via chiral starting materials or catalysts
2 Methoxy group introduction Methylation of hydroxyl group using methyl iodide (CH3I) or dimethyl sulfate (DMS) in presence of base (e.g., K2CO3) Ensures selective O-methylation without affecting amine
3 Carbamate formation Reaction of free amine intermediate with tert-butyl chloroformate (Boc2O) in presence of base such as triethylamine (TEA) Protects amine as Boc-carbamate, facilitating purification and further reactions
4 Hydrochloride salt formation Treatment of Boc-protected amine with hydrochloric acid (HCl) in anhydrous solvent or dioxane Converts free base to hydrochloride salt for improved solubility and stability

This synthetic sequence is summarized as follows:

  • Starting from an amino alcohol or amino acid precursor, the pyrrolidine ring is cyclized with stereochemical control to yield (3S,4R)-4-hydroxypyrrolidine-3-amine.
  • The hydroxyl group at the 4-position is methylated to a methoxy group using methyl iodide or dimethyl sulfate.
  • The free amine at the 3-position is protected by reaction with tert-butyl chloroformate under basic conditions to form the Boc-carbamate.
  • Finally, the compound is converted to its hydrochloride salt by treatment with HCl.

Industrial Production Considerations

  • Continuous Flow Synthesis: To improve efficiency and scalability, continuous flow microreactor systems are employed, allowing precise control over reaction parameters such as temperature, residence time, and stoichiometry, which enhances yield and purity.
  • Purification Techniques: Crystallization and chromatographic methods are used to isolate the hydrochloride salt with high purity.
  • Environmental and Safety Aspects: Use of safer methylation reagents and controlled handling of HCl are critical to minimize hazardous byproducts.

Representative Experimental Data

Parameter Condition Outcome
Methylation reagent Methyl iodide, K2CO3, acetone, reflux High conversion (>90%) to methoxy derivative
Carbamate formation Boc2O, TEA, dichloromethane, 0–25°C Yield of Boc-protected amine >85%
Hydrochloride formation 4N HCl in dioxane, room temperature, 3 hours Quantitative conversion to hydrochloride salt
Purity HPLC analysis >98% purity after purification

Chemical Reaction Analysis Related to Preparation

Reaction Type Reagents Conditions Products Notes
Methylation of hydroxyl Methyl iodide or dimethyl sulfate, base Reflux or room temperature 4-methoxypyrrolidine intermediate Selectivity for O-methylation critical
Carbamate protection tert-butyl chloroformate, base (TEA) 0–25°C, inert atmosphere Boc-protected amine Protects amine for stability and further reactions
Salt formation HCl (anhydrous or in dioxane) Room temperature Hydrochloride salt Enhances solubility and crystallinity

Summary Table of Preparation Steps

Step Intermediate/Product Key Reagents Yield (%) Remarks
1 (3S,4R)-4-hydroxypyrrolidin-3-amine Starting amino alcohol/acid Variable (dependent on route) Stereocontrolled cyclization
2 (3S,4R)-4-methoxypyrrolidin-3-amine Methyl iodide, base >90 Efficient methylation
3 tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate Boc2O, TEA 85–90 Carbamate protection
4 tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate hydrochloride HCl Quantitative Salt formation

Research Findings and Notes

  • The stereochemistry (3S,4R) is crucial for biological activity and synthetic utility; thus, enantioselective synthesis or chiral resolution is often necessary.
  • The methoxy substitution increases molecular weight and lipophilicity compared to hydroxyl analogs, affecting solubility and pharmacokinetics.
  • The Boc protecting group is widely used due to its stability under neutral and basic conditions and facile removal under acidic conditions.
  • Hydrochloride salt formation is a standard approach to improve the compound’s physicochemical properties for handling and formulation.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The methoxypyrrolidinyl moiety may interact with active sites of enzymes, while the carbamate group can form covalent bonds with nucleophilic residues, leading to modulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Hydroxy vs. Methoxy Substitutents
  • tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride (C₉H₁₉ClN₂O₃, MW 238.71): The hydroxyl group increases polarity, reducing lipophilicity (logP ~0.5–1.0) compared to the methoxy analogue. This impacts membrane permeability and metabolic stability .
  • tert-Butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate hydrochloride : The methoxy group enhances lipophilicity (estimated logP ~1.5–2.0), favoring blood-brain barrier penetration. This substitution is advantageous in CNS-targeting therapeutics .
Halogenated Derivatives
  • tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate (C₁₅H₂₁ClN₂O₂, MW 296.79): The chlorophenyl group introduces aromatic π-stacking interactions, improving binding affinity to hydrophobic enzyme pockets. This is relevant in kinase inhibitors .

Ring Size and Stereochemistry

Pyrrolidine vs. Piperidine Rings
  • tert-Butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate (C₁₀H₂₀N₂O₃, MW 216.28): The piperidine ring increases conformational flexibility, which may improve binding to larger active sites (e.g., proteases). The hydroxyl group at the 3-position allows hydrogen bonding .
  • tert-Butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate hydrochloride : The smaller pyrrolidine ring imposes torsional strain, favoring rigid, pre-organized conformations critical for chiral recognition in catalysis .
Fluorinated Analogues
  • tert-Butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate (C₁₀H₁₉FN₂O₂): Fluorine’s electronegativity alters electronic profiles and metabolic stability, making such derivatives resistant to oxidative degradation .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Applications
tert-Butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate hydrochloride C₁₀H₂₁ClN₂O₃ ~252–254 Methoxy (4-position) (3S,4R) CNS drugs, protease inhibitors
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride C₉H₁₉ClN₂O₃ 238.71 Hydroxyl (4-position) (3R,4R) Solubility-enhanced intermediates
tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate C₁₅H₂₁ClN₂O₂ 296.79 3-Chlorophenyl (3R,4S) Kinase inhibitors
tert-Butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate C₁₀H₂₀N₂O₃ 216.28 Hydroxyl (3-position) (3S,4R) Protease inhibitors

Biological Activity

tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride is a chemical compound that has garnered attention for its potential biological activities. With the molecular formula C10H20N2O3C_{10}H_{20}N_{2}O_{3} and a molecular weight of 216.28 g/mol, this compound is categorized under carbamates and is recognized for its structural features that suggest various pharmacological properties.

  • CAS Number : 1931911-57-7
  • Molecular Weight : 216.28 g/mol
  • Molecular Formula : C10H20N2O3
  • IUPAC Name : tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate

Biological Activity

The biological activity of this compound is primarily linked to its potential neuroprotective effects and its role in modulating various biochemical pathways.

Neuroprotective Effects

Recent studies have indicated that compounds similar to tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). For instance, related compounds have shown the ability to inhibit amyloid-beta (Aβ) aggregation and reduce oxidative stress in neuronal cells. These effects are crucial as Aβ aggregation is a hallmark of AD pathology.

  • Acetylcholinesterase Inhibition : Some studies suggest that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
  • β-secretase Inhibition : The compound may also inhibit β-secretase activity, which is involved in the cleavage of amyloid precursor protein (APP), leading to reduced production of Aβ peptides.
  • Antioxidant Activity : There is evidence that these compounds can exhibit antioxidant properties, reducing free radical formation and subsequent cellular damage.

Study on Neuroprotection

A recent investigation into a structurally similar compound demonstrated significant neuroprotective effects in vitro. The study assessed the viability of astrocytes exposed to Aβ 1-42 and found that treatment with the compound resulted in improved cell viability compared to untreated controls:

TreatmentCell Viability (%)
Control43.78 ± 7.17
Aβ 1-42 + Compound62.98 ± 4.92

This suggests that the compound can mitigate the toxic effects of Aβ on astrocytes, which play a critical role in maintaining neuronal health.

In Vivo Studies

In vivo studies using animal models have shown that compounds similar to tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate can reduce Aβ levels and improve cognitive function in models induced with scopolamine, a drug known to induce memory impairment:

GroupAβ Levels (ng/mL)β-secretase Activity (Relative Units)
ScopolamineIncreasedIncreased
Compound TreatmentDecreasedDecreased

These findings underscore the potential therapeutic applications of this compound in treating neurodegenerative diseases.

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